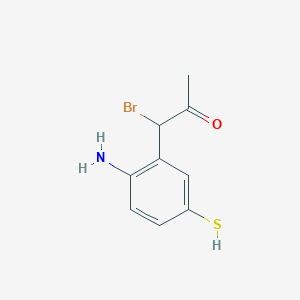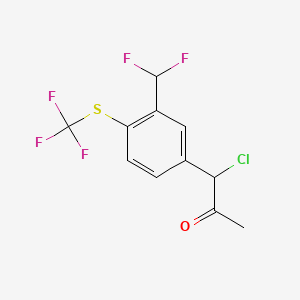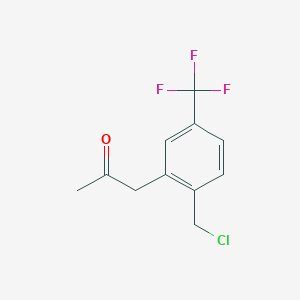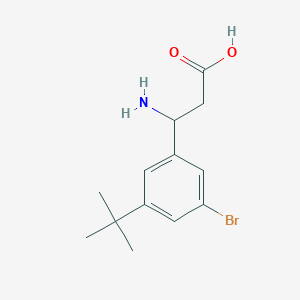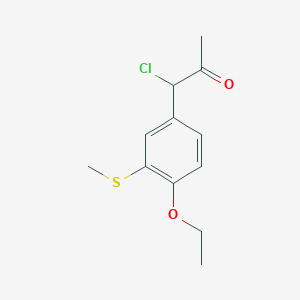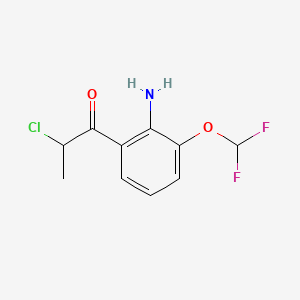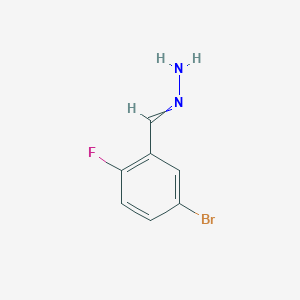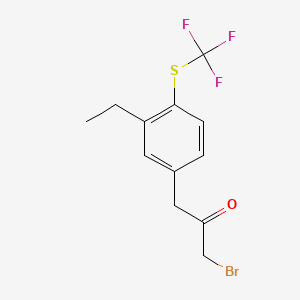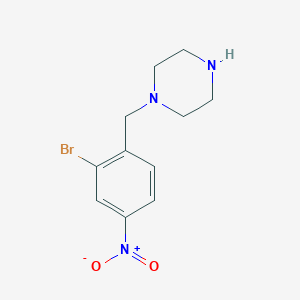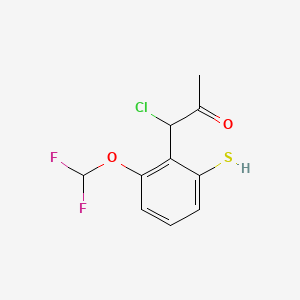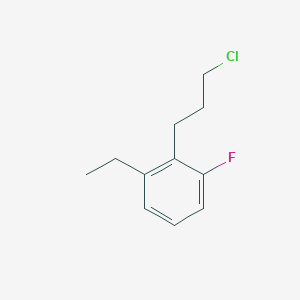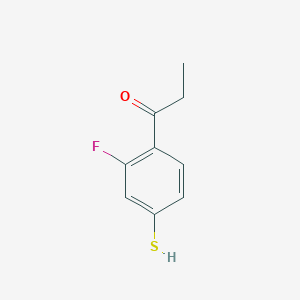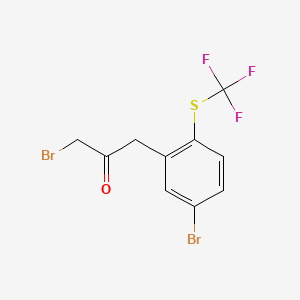
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine and trifluoromethylthio groups
Preparation Methods
The synthesis of 1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of bromine and trifluoromethylthio groups to a phenyl ring, followed by the formation of the propan-2-one structure. The specific synthetic routes and reaction conditions can vary, but common methods include:
Trifluoromethylthio Group Introduction: This step involves the addition of the trifluoromethylthio group to the phenyl ring, which can be done using reagents like trifluoromethylthiolating agents.
Formation of Propan-2-one: The final step involves the formation of the propan-2-one structure, which can be achieved through various organic synthesis techniques.
Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Addition Reactions: The presence of the propan-2-one structure allows for addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: It can be used in biochemical studies to investigate the effects of bromine and trifluoromethylthio groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The bromine and trifluoromethylthio groups can interact with various biomolecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, resulting in the observed effects of the compound .
Comparison with Similar Compounds
1-Bromo-3-(5-bromo-2-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-Bromo-3-(5-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with a bromomethyl group instead of a bromine atom.
3-Bromo-1,1,1-trifluoro-2-propanol: This compound contains a trifluoromethyl group and a bromine atom but has a different overall structure.
Properties
Molecular Formula |
C10H7Br2F3OS |
|---|---|
Molecular Weight |
392.03 g/mol |
IUPAC Name |
1-bromo-3-[5-bromo-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Br2F3OS/c11-5-8(16)4-6-3-7(12)1-2-9(6)17-10(13,14)15/h1-3H,4-5H2 |
InChI Key |
KRCPSPZXUHZWRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)CBr)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


